6,8-Dibromo-2-(2-pyrazinyl)quinoline
Description
6,8-Dibromo-2-(2-pyrazinyl)quinoline is a halogenated quinoline derivative featuring bromine atoms at the 6- and 8-positions and a 2-pyrazinyl substituent at the 2-position. The quinoline core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . The bromine atoms enhance lipophilicity and electronic effects, while the 2-pyrazinyl group contributes to hydrogen bonding and π–π stacking interactions, which are critical for target binding . This compound serves as a precursor for synthesizing bioactive disubstituted quinoline derivatives .
Properties
IUPAC Name |
6,8-dibromo-2-pyrazin-2-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2N3/c14-9-5-8-1-2-11(12-7-16-3-4-17-12)18-13(8)10(15)6-9/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQALEWANVYYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)Br)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291352 | |
| Record name | 6,8-Dibromo-2-(2-pyrazinyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861210-51-7 | |
| Record name | 6,8-Dibromo-2-(2-pyrazinyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861210-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dibromo-2-(2-pyrazinyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(2-pyrazinyl)quinoline typically involves the bromination of 2-(2-pyrazinyl)quinoline. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or chloroform .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(2-pyrazinyl)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6,8-Dibromo-2-(2-pyrazinyl)quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(2-pyrazinyl)quinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may inhibit certain enzymes or receptors, thereby affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
Key Substituent Effects
- Bromine at 6- and 8-Positions: Bromine atoms increase molecular planarity and stabilize π–π interactions, as observed in the crystal structure of 6,8-dibromoquinoline derivatives. These interactions enhance DNA intercalation and enzyme binding, as seen in analogs like 6,8-dibromo-2-(3-chlorothiophen-2-yl)quinoline (CAS: 860612-42-6) .
- 2-Pyrazinyl vs. Other Heterocycles: The 2-pyrazinyl group in 6,8-Dibromo-2-(2-pyrazinyl)quinoline is associated with higher monoamine oxidase B (MAO-B) inhibition compared to analogs with phenyl or morpholinyl groups. For example, compound 4k (a 2-pyrazinyl-substituted quinoline) demonstrated superior MAO-B inhibitory activity over derivatives with bulkier substituents .
Core Heterocycle Variations
- Quinoline vs. Quinazoline: Quinazoline derivatives, such as 6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one, retain anticancer activity but differ in their mechanism due to the additional nitrogen atom in the quinazoline core, which alters hydrogen-bonding capabilities .
Anticancer Activity
- 6,8-Dibromo-2-(2-pyrazinyl)quinoline’s planar structure facilitates DNA intercalation, a mechanism shared with benzo[c]quinoline derivatives . However, dibromoquinoline derivatives generally exhibit broader cytotoxicity than methoxy-substituted analogs (e.g., 6,8-dibromo-4-methoxyquinoline), which show moderate activity .
Quinazoline derivatives like IIIb and IIId (6,8-dibromo-2-styrylquinazolines) demonstrate significant anticancer activity, highlighting the impact of the styryl group on target selectivity .
Enzyme Inhibition
- The 2-pyrazinyl substituent in 6,8-Dibromo-2-(2-pyrazinyl)quinoline is critical for MAO-B inhibition, as seen in compound 4k, which outperformed morpholinyl- and phenyl-substituted analogs .
Data Table: Key Compounds and Properties
Biological Activity
6,8-Dibromo-2-(2-pyrazinyl)quinoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of bromine substituents at the 6 and 8 positions of the quinoline ring and a pyrazine moiety at the 2 position. Its unique structure contributes to its interaction with various biological targets.
Biological Activity Overview
Research indicates that 6,8-Dibromo-2-(2-pyrazinyl)quinoline exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown promise against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various quinoline derivatives found that compounds similar to 6,8-Dibromo-2-(2-pyrazinyl)quinoline exhibited significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential lead molecules for antibiotic development .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 6,8-Dibromo-2-(2-pyrazinyl)quinoline | E. coli | 32 |
| S. aureus | 16 |
Anticancer Activity
In vitro studies have demonstrated that 6,8-Dibromo-2-(2-pyrazinyl)quinoline can inhibit the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. For instance, a study on related quinoline derivatives showed that certain structural modifications enhanced their cytotoxicity against human cancer cell lines.
A detailed examination of the compound's mechanism revealed that it interacts with specific molecular targets within cancer cells. This interaction leads to the disruption of critical signaling pathways that regulate cell survival and proliferation.
Enzyme Inhibition Studies
Further investigations have focused on the compound's ability to inhibit enzymes associated with disease processes. For example, molecular docking studies suggest that 6,8-Dibromo-2-(2-pyrazinyl)quinoline binds effectively to cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The binding affinity was quantified through computational models, indicating a promising therapeutic potential in cancer treatment .
| Enzyme Target | Binding Affinity (kcal/mol) |
|---|---|
| CDK1 | -10.5 |
| CDK2 | -9.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
